molecular formula C7H12N2O2 B6148129 8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide CAS No. 1528340-99-9

8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide

Cat. No.: B6148129
CAS No.: 1528340-99-9
M. Wt: 156.2
InChI Key:
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Description

8-oxa-3-azabicyclo[321]octane-3-carboxamide is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This method often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the use of tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of efficient catalytic systems and optimized reaction conditions would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tempo oxoammonium tetrafluoroborate and ZnBr2 for oxidation reactions . Reducing agents and nucleophiles are also employed in reduction and substitution reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide has a wide range of scientific research applications. It is used as an important raw material and intermediate in organic synthesis, particularly in the synthesis of tropane alkaloids . These alkaloids display a wide array of interesting biological activities, making the compound valuable in pharmaceutical research. Additionally, it is employed in the agrochemical and dyestuff fields .

Mechanism of Action

The mechanism of action of 8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various biochemical interactions, which can lead to its observed effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate the pathways involved.

Comparison with Similar Compounds

8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane and 2-oxa-7-azaspiro[3.5]nonane . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The presence of the carboxamide group in this compound distinguishes it from its analogs and contributes to its unique reactivity and applications.

Properties

CAS No.

1528340-99-9

Molecular Formula

C7H12N2O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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